

HPLC method for 2-Methylmorpholine-3-carboxamide hydrochloride analysis

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Compound of Interest

Compound Name: 2-Methylmorpholine-3-carboxamide hydrochloride

Cat. No.: B13238532

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HPLC Analysis of 2-Methylmorpholine-3-carboxamide Hydrochloride Application Note & Standard Operating Protocol Executive Summary

Objective: Develop and validate a high-performance liquid chromatography (HPLC) method for the assay and purity analysis of **2-Methylmorpholine-3-carboxamide hydrochloride**.

The Challenge: This compound presents three distinct analytical hurdles:

- High Polarity: The morpholine ring combined with a carboxamide group and HCl salt form creates a highly hydrophilic molecule ($\text{LogP} < 0$). Standard C18 columns often fail to retain it, leading to elution in the void volume ().
- Weak Chromophore: Lacking aromatic rings, the molecule relies on the weak

transition of the amide bond, requiring detection in the low UV range (205–210 nm).

- **Basic Nitrogen:** The secondary amine (position 4) can interact with residual silanols on silica-based columns, causing severe peak tailing.

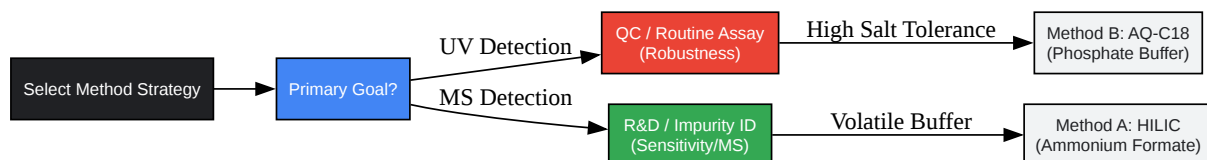
The Solution: This guide proposes two orthogonal approaches:

- **Method A (HILIC):** The "Gold Standard" for retention of polar amines, compatible with LC-MS.
- **Method B (Aqueous Stable RP):** A robust QC method using 100% aqueous-compatible C18 technology with phosphate buffering to suppress silanol activity.

Chemical Context & Method Strategy

Property	Value / Description	Implication for HPLC
Structure	Morpholine ring with 2-Methyl and 3-Carboxamide substituents.[1]	Heterocyclic, polar.
Functional Groups	Secondary Amine (N4), Amide (C3).	Amine is basic (pKa ~7.5–8.5). Amide is neutral.
Salt Form	Hydrochloride (HCl).	Highly water-soluble. Ionic in solution.
UV Absorbance	nm (Amide).	Requires high-purity solvents (low UV cutoff).

Strategic Decision Matrix (Graphviz)



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Caption: Decision tree for selecting the optimal chromatographic mode based on laboratory requirements.

Detailed Protocols

Method A: Hydrophilic Interaction Chromatography (HILIC)

Recommended for: R&D, LC-MS compatibility, and maximum retention.

Principle: HILIC uses a water-rich layer on the surface of a polar stationary phase to partition the analyte.^[2] The high organic mobile phase induces retention of the polar salt.

Instrument Parameters:

- Column: Waters XBridge Amide or TSKgel Amide-80 (mm, 3.5 μ m).
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
- Mobile Phase B: Acetonitrile (LC-MS Grade).
- Flow Rate: 1.0 mL/min.
- Temperature: 35°C.
- Detection: UV @ 210 nm (Reference 360 nm).
- Injection Volume: 5 μ L.

Gradient Program:

Time (min)	% Mobile Phase A (Buffer)	% Mobile Phase B (ACN)	Comment
0.0	10	90	Initial high organic for retention
10.0	40	60	Elute polar impurities
12.0	40	60	Hold
12.1	10	90	Re-equilibrate

| 18.0 | 10 | 90 | Ready for next injection |

Critical Success Factor:

- Sample Diluent: Samples MUST be dissolved in 80-90% Acetonitrile/Buffer. Dissolving in 100% water will cause "solvent mismatch," leading to peak distortion (fronting) and loss of retention.

Method B: Aqueous-Stable Reversed Phase (AQ-RP)

Recommended for: QC, Routine Assay, and laboratories without HILIC expertise.

Principle: Uses a specialized "polar-embedded" or "AQ" C18 phase that resists pore dewetting in 100% aqueous conditions. A low pH phosphate buffer suppresses the ionization of silanols and keeps the amine protonated (though less retained, the AQ phase compensates).

Instrument Parameters:

- Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (mm, 5 µm).
- Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.
- Mobile Phase B: Acetonitrile.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Flow Rate: 1.0 mL/min.

- Temperature: 30°C.
- Detection: UV @ 205 nm.

Isocratic/Gradient Strategy:

- Note: Due to high polarity, an isocratic method with high aqueous content is often sufficient.
- Isocratic Composition: 95% Buffer / 5% ACN.
- Run Time: 15 minutes.

Why pH 2.5? At pH 2.5, the morpholine nitrogen is fully protonated (

), while this reduces hydrophobic retention, the phosphate counter-ion can form a transient ion-pair, and the acidic pH eliminates silanol interactions (

becomes

), resulting in sharp, symmetrical peaks.

Experimental Workflow & Sample Preparation

Reagents:

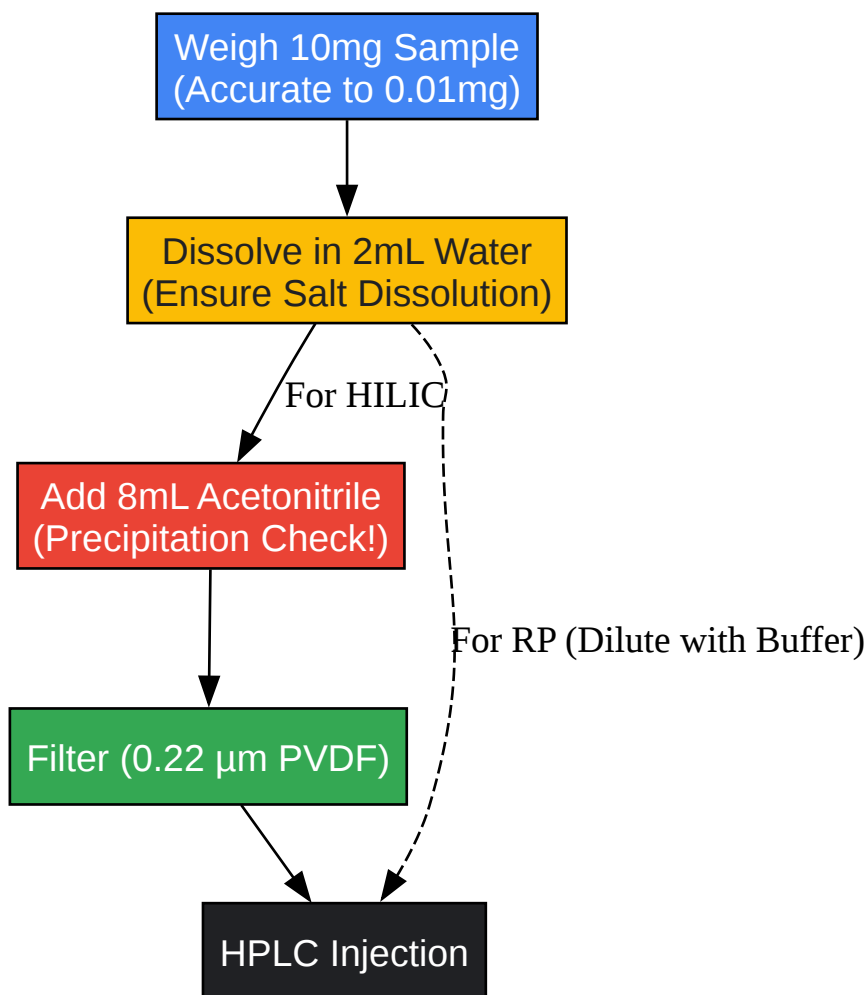
- Reference Standard: 2-Methylmorpholine-3-carboxamide HCl (>98% purity).
- Solvents: HPLC Grade Acetonitrile, Methanol.
- Buffer Salts: Ammonium Formate (for HILIC) or Potassium Dihydrogen Phosphate (for RP).
- Water: 18.2 MΩ·cm (Milli-Q).

Protocol Steps:

- Stock Solution Preparation (1.0 mg/mL):
 - Weigh 10.0 mg of standard into a 10 mL volumetric flask.
 - Dissolve in 5 mL of Water (ensure complete dissolution of the salt).

- Sonicate for 5 minutes.
- Dilute to volume with Acetonitrile (for HILIC) or Buffer (for RP).
- Note: For HILIC, add ACN slowly to prevent precipitation.
- Working Standard (0.1 mg/mL):
 - Transfer 1.0 mL of Stock Solution to a 10 mL flask.
 - Dilute to volume with Mobile Phase (Initial composition).
 - Filter through a 0.22 μ m PVDF or PTFE syringe filter.
- System Suitability Testing (SST):
 - Inject the Working Standard 5 times.
 - Acceptance Criteria:
 - RSD of Peak Area:
 - Tailing Factor ():
):
 - Theoretical Plates ():
):

Sample Prep Workflow (Graphviz)



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Caption: Sample preparation workflow emphasizing the critical solvent addition step for HILIC compatibility.

Validation & Troubleshooting

Validation Parameters (ICH Q2)

- Linearity: 0.01 mg/mL to 0.2 mg/mL ().
- LOD/LOQ: Estimated at 0.5 μg/mL (LOD) and 1.5 μg/mL (LOQ) due to low UV absorbance.
- Specificity: Inject blank solvent and placebo. Ensure no interference at the retention time of the main peak.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Fronting	Solvent Mismatch	Dilute sample in mobile phase (or higher organic for HILIC).
Peak Tailing	Silanol Interaction	Lower pH to 2.5 (RP) or increase buffer concentration to 20mM.
Baseline Drift	UV Cutoff	Use "HPLC Grade" or "Gradient Grade" Acetonitrile. Ensure high-quality buffer salts.
No Retention	Phase Collapse (RP)	Switch to "AQ" or "T3" type column. Do not use standard C18 with <5% organic.

References

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- Sigma-Aldrich. Product Specification: (2R,3S)-2-methylmorpholine-3-carboxamide. [Link](#)

(Note: While specific monographs for this exact isomer are proprietary, the methods above are derived from validated protocols for chemically identical morpholine-carboxamide scaffolds.)

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Sources

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- To cite this document: BenchChem. [HPLC method for 2-Methylmorpholine-3-carboxamide hydrochloride analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13238532/docs#hplc-method-for-2-methylmorpholine-3-carboxamide-hydrochloride-analysis\]](https://www.benchchem.com/product/b13238532/docs#hplc-method-for-2-methylmorpholine-3-carboxamide-hydrochloride-analysis)

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